キシパミド

概要

説明

Xipamide is an anti-hypertensive diuretic . It is used for the treatment of oedema and hypertension . It is neither a thiazide nor a specific loop diuretic, although it is structurally similar to chlorthalidone .

Synthesis Analysis

Xipamide has been studied in a comparative study with triamterene, a binary medication of antihypertension . The research involved the quantitative and qualitative analysis of this binary mixture by green univariate and multivariate spectrophotometric methods . Another study involved the development and validation of a RP-HPLC method for the determination of xipamide and valsartan in human plasma .Molecular Structure Analysis

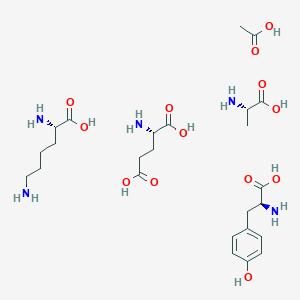

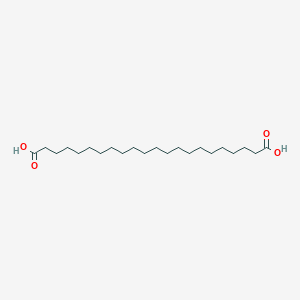

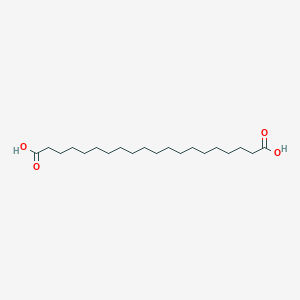

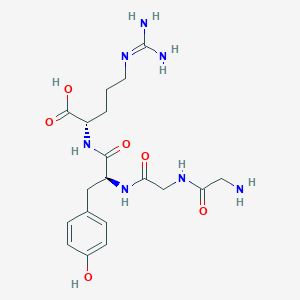

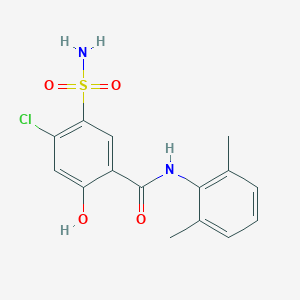

Xipamide has a molecular formula of C15H15ClN2O4S and a molecular weight of 354.81 . The molecule contains a total of 39 bonds, including 24 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 aromatic hydroxyl, and 1 sulfonamide .Chemical Reactions Analysis

Xipamide has been found to show reversible oxidation reaction, suggesting that the oxidation occurs at the nitrogen atom of the amide group to produce a cation radical . New complexes of xipamide with Ti(III), Ni(II), Pd(II), Zr(IV), Ce(IV), and U(VI) have also been synthesized .Physical And Chemical Properties Analysis

Xipamide has a molecular weight of 354.81 . It is a sulfonamide diuretic that blocks sodium reabsorption in the distal tubules of the kidney, resulting in increased urine output .科学的研究の応用

高血圧管理における利尿効果

キシパミドは、主にサリチル酸から誘導された利尿薬であり、クロルタリドンと構造的に類似しています。 キシパミドは、フロセミドと同様に利尿を促進する能力により高血圧の管理に効果的で、40mgまでの用量でフロセミドと同等の効果を発揮します .

薬力学プロファイル

キシパミドの薬力学特性には、作用開始時間と作用持続時間がヒドロクロロチアジドと同様の利尿効果が含まれます。 これは、長期の利尿療法を必要とする患者にとって貴重な選択肢となります .

機械学習モデル開発

キシパミドのデータは、薬物相互作用と薬理学的効果を予測するために製薬研究の機械学習モデルで使用されており、予測医療の発展における有用性を示しています .

分析化学への応用

Quality by Designアプローチを用いた新規RP-HPLC法が開発され、ヒト血漿中のキシパミドとバルサルタンの定量に使用されており、薬物モニタリングと薬物動態研究における分析化学における重要性を示しています .

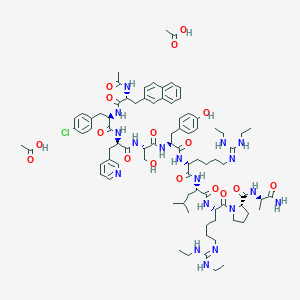

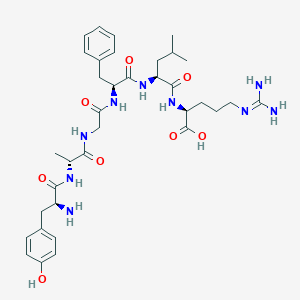

金属との錯体形成

研究では、Ti(III)、Ni(II)、Pd(II)、Zr(IV)、Ce(IV)、およびU(VI)などのさまざまな金属との新しいキシパミド錯体の形成が調べられています。 これらの研究は、キシパミド-金属錯体の物理化学的相互作用と潜在的な生物学的応用を理解するために重要です .

作用機序

Target of Action

Xipamide primarily targets the sodium-chloride symporter (NCC) in the kidneys . This symporter is responsible for the reabsorption of sodium and chloride ions from the urine back into the bloodstream .

Mode of Action

Xipamide acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule . It inhibits the NCC, leading to a decrease in the reabsorption of sodium and chloride ions . This increases the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts .

Biochemical Pathways

The inhibition of the NCC by Xipamide disrupts the normal electrolyte balance in the nephrons of the kidneys . This leads to an increase in the excretion of sodium and chloride ions, and consequently, water . The disruption of this balance has downstream effects on other electrolyte levels in the body, including potassium and calcium .

Pharmacokinetics

After oral administration, Xipamide is quickly absorbed and reaches peak plasma concentration within an hour . The diuretic effect starts about an hour after administration, reaches its peak between the third and sixth hour, and lasts for nearly 24 hours . In patients with renal insufficiency, the half-life of Xipamide increases from 7 to only 9 hours, yielding a moderate increase in the area under the curve (AUC) .

Result of Action

The primary result of Xipamide’s action is increased urinary output . By inhibiting the reabsorption of sodium and chloride ions, Xipamide causes an increase in the excretion of these ions, along with water . This leads to a diuretic effect, which is beneficial in the treatment of conditions like edema and hypertension .

Action Environment

The action, efficacy, and stability of Xipamide can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of Xipamide. Certain drugs may increase the excretion rate of Xipamide, potentially reducing its serum level and efficacy . Additionally, the patient’s renal function can also impact the pharmacokinetics of Xipamide .

Safety and Hazards

将来の方向性

Xipamide is used for cardiac oedema caused by decompensation of heart failure, renal oedema, chronic renal disease, hepatic oedema caused by cirrhosis, ascites, lymphoedema, and hypertension in combination with chronic renal disease . It is a suitable alternative to other diuretics in the treatment of mild to moderate hypertension and combines the efficacy of frusemide with a less abrupt action in the treatment of oedema .

特性

IUPAC Name |

4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZBBNMLMNBNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023744 | |

| Record name | Xipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14293-44-8 | |

| Record name | Xipamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14293-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xipamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xipamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9EY0NUEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。